4-(4-Fluoronaphthalen-1-YL)-6-isopropylpyrimidin-2-amine; maleic acid
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Overview
Description
4-(4-Fluoronaphthalen-1-YL)-6-isopropylpyrimidin-2-amine; maleic acid is a complex organic compound that combines a fluorinated naphthalene moiety with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoronaphthalen-1-YL)-6-isopropylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration and Reduction: Naphthalene is first nitrated to form 4-nitronaphthalene, which is then reduced to 4-aminonaphthalene.
Fluorination: The 4-aminonaphthalene is then fluorinated to produce 4-fluoronaphthalene.
Pyrimidine Formation: The fluoronaphthalene derivative is then reacted with isopropylamine and a suitable pyrimidine precursor under controlled conditions to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoronaphthalen-1-YL)-6-isopropylpyrimidin-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
4-(4-Fluoronaphthalen-1-YL)-6-isopropylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(4-Fluoronaphthalen-1-YL)-6-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. The fluorinated naphthalene moiety allows for strong binding to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorinated naphthalene structure but differs in the heterocyclic ring, which is a pyrazole instead of a pyrimidine.
3-(4-Fluoronaphthalen-1-yl)propanoic acid: Another compound with a fluorinated naphthalene moiety, but with a different functional group and overall structure.
Uniqueness
4-(4-Fluoronaphthalen-1-YL)-6-isopropylpyrimidin-2-amine is unique due to its specific combination of a fluorinated naphthalene ring and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
but-2-enedioic acid;4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3.C4H4O4/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;5-3(6)1-2-4(7)8/h3-10H,1-2H3,(H2,19,20,21);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECBQAYOWYGGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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